
1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central ethene core with four pyridinylvinylphenyl groups attached, making it a highly conjugated system with interesting electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-(pyridin-4-yl)benzaldehyde: This can be achieved through the reaction of 4-bromopyridine with benzaldehyde under basic conditions.
Formation of 4-((E)-2-(pyridin-4-yl)vinyl)benzaldehyde: This involves a Wittig reaction where the aldehyde group is converted to a vinyl group.
Final Coupling: The final step involves coupling the 4-((E)-2-(pyridin-4-yl)vinyl)benzaldehyde with a central ethene core using a suitable catalyst and reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the above steps to improve yield and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the vinyl groups to ethyl groups using hydrogenation catalysts.
Substitution: The pyridinyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene largely depends on its application. In biological systems, it may interact with cellular components through π-π stacking interactions and hydrogen bonding. In electronic applications, its conjugated system allows for efficient charge transport and light emission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Tetrakis(4-(phenyl)vinyl)ethene: Lacks the pyridinyl groups, resulting in different electronic properties.
1,1,2,2-Tetrakis(4-(pyridin-3-yl)vinyl)ethene: Similar structure but with pyridinyl groups in a different position, affecting its reactivity and applications.
Uniqueness
1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene is unique due to its highly conjugated system and the presence of pyridinyl groups, which enhance its ability to participate in various chemical reactions and form stable complexes. This makes it particularly valuable in the fields of organic electronics and biological imaging.
Eigenschaften
Molekularformel |
C54H40N4 |
|---|---|
Molekulargewicht |
744.9 g/mol |
IUPAC-Name |
4-[(E)-2-[4-[1,2,2-tris[4-[(E)-2-pyridin-4-ylethenyl]phenyl]ethenyl]phenyl]ethenyl]pyridine |
InChI |
InChI=1S/C54H40N4/c1(5-45-25-33-55-34-26-45)41-9-17-49(18-10-41)53(50-19-11-42(12-20-50)2-6-46-27-35-56-36-28-46)54(51-21-13-43(14-22-51)3-7-47-29-37-57-38-30-47)52-23-15-44(16-24-52)4-8-48-31-39-58-40-32-48/h1-40H/b5-1+,6-2+,7-3+,8-4+ |
InChI-Schlüssel |
WYNIUFKJYDMONC-VYUKIJHXSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NC=C2)C(=C(C3=CC=C(C=C3)/C=C/C4=CC=NC=C4)C5=CC=C(C=C5)/C=C/C6=CC=NC=C6)C7=CC=C(C=C7)/C=C/C8=CC=NC=C8 |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)C(=C(C3=CC=C(C=C3)C=CC4=CC=NC=C4)C5=CC=C(C=C5)C=CC6=CC=NC=C6)C7=CC=C(C=C7)C=CC8=CC=NC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid](/img/structure/B13646684.png)

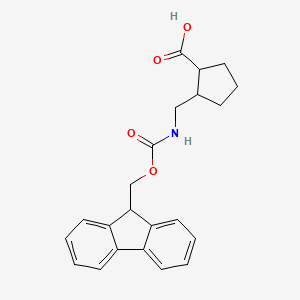
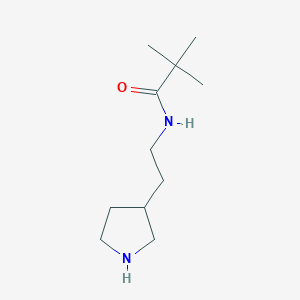
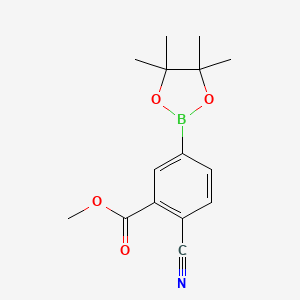
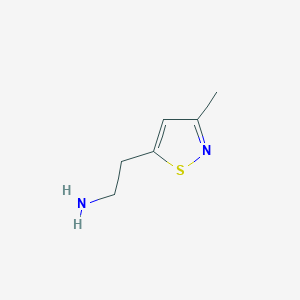


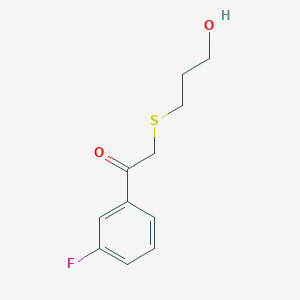
![1,8-Naphthyridine-2-acetonitrile, I+/--[(dimethylamino)methylene]-](/img/structure/B13646723.png)
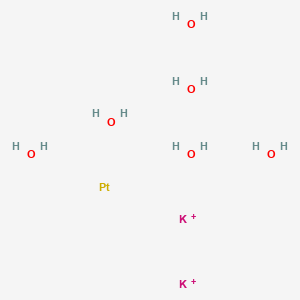
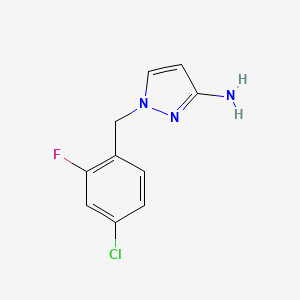
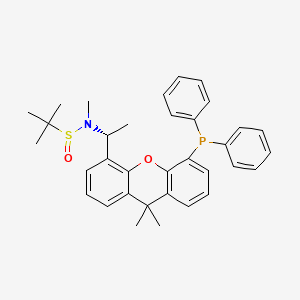
![4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline](/img/structure/B13646765.png)
